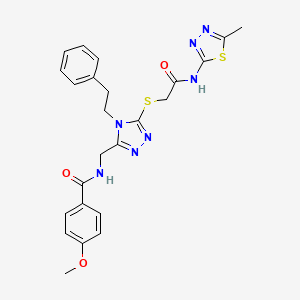

4-methoxy-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O3S2/c1-16-27-29-23(36-16)26-21(32)15-35-24-30-28-20(31(24)13-12-17-6-4-3-5-7-17)14-25-22(33)18-8-10-19(34-2)11-9-18/h3-11H,12-15H2,1-2H3,(H,25,33)(H,26,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIPYPMQOIBDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives containing the 1,3,4-thiadiazole ring exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation in various types of cancer including neuroblastoma and prostate cancer .

Case Study:

In a study evaluating novel thiol-containing derivatives, compounds were synthesized and tested against several cancer cell lines using the MTT assay. Although none surpassed doxorubicin's efficacy, certain derivatives showed promising results, indicating the potential for further development .

Antimicrobial Properties

The thiadiazole structure has been recognized for its antimicrobial effects. Compounds derived from this scaffold have demonstrated activity against a range of pathogens. The incorporation of different substituents can enhance their effectiveness against specific microbial strains.

Case Study:

A review highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives, suggesting that modifications to the thiadiazole core could yield compounds with improved activity against resistant strains . This underscores the importance of structural diversity in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole derivatives reveals that modifications at specific positions can significantly influence biological activity. For example:

- Substituents on the benzene ring can enhance lipophilicity and cellular uptake.

- Alkyl chains attached to the thiadiazole ring may improve binding affinity to biological targets.

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the thiadiazole core via cyclization reactions.

- Amide bond formation with appropriate acylating agents.

- Functionalization at various positions to optimize biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Triazole/Thiadiazole Hybrids

- Compound 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (): This analog replaces the triazole-thiadiazole core with a thiazole ring.

- 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (): This compound shares the triazole-thiol framework but lacks the thiadiazole and benzamide moieties. The thiol group at position 3 of the triazole may confer antioxidant properties, whereas the target compound’s thioether linkage to thiadiazole could enhance stability against oxidation .

Functional Group Variations in Triazole Derivatives

- 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l, ): The trifluoromethyl furan substituent introduces strong electron-withdrawing effects, which may improve metabolic resistance compared to the amino-oxoethyl group in the target compound. However, the lack of a thiadiazole ring reduces π-π stacking interactions with biological targets .

N-(4-(2-(5-mercapto-1,3,4-thiadiazol-2-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide ():

This compound features a bis-thiadiazole system with a benzamide group. The dual thiadiazole rings increase rigidity and may enhance binding to metal ions (e.g., zinc in enzymes), whereas the target compound’s triazole-thiadiazole hybrid offers conformational flexibility for targeting diverse binding pockets .

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Melting Points and Yields

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- Temperature control : Reflux (80–100°C) improves yield in cyclization steps, while lower temps (25–40°C) prevent side reactions during coupling .

- Catalyst screening : K₂CO₃ or Cs₂CO₃ for deprotonation in thioether formation .

Basic: Which characterization techniques are essential for confirming structure and purity?

Answer:

A multi-technique approach is required:

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy at δ 3.8–4.0 ppm, thiadiazole protons at δ 8.1–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 576.18) .

- IR spectroscopy : Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, thioether C-S at ~680 cm⁻¹) .

- HPLC-PDA : Purity >95% with C18 columns (MeCN/H₂O gradient) .

Basic: What initial biological screening assays are recommended?

Answer:

Prioritize target-specific and phenotypic assays:

- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Antiproliferative activity : NCI-60 cell line panel with GI₅₀ values; prioritize leukemia (K-562) and breast cancer (MCF-7) .

- Antimicrobial screening : Broth microdilution (MIC ≤ 16 µg/mL for S. aureus and C. albicans) .

Advanced: How to design experiments to elucidate the mechanism of action?

Answer:

Combine computational and experimental approaches:

- Molecular docking : Use AutoDock Vina to predict binding to targets like tubulin (PDB: 1SA0) or DNA gyrase .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, Kd) for enzyme-inhibitor interactions .

- CRISPR-Cas9 knockouts : Validate target engagement by assessing resistance in EGFR-null cell lines .

Advanced: How to analyze binding affinities and interpret discrepancies between assays?

Answer:

- Surface plasmon resonance (SPR) : Compare on-rates (kon) and off-rates (koff) across buffer conditions (e.g., pH 7.4 vs. 6.5) .

- Data normalization : Account for assay variability (e.g., cell viability assays vs. enzymatic IC₅₀) using Z’-factor validation .

- Meta-analysis : Cross-reference SPR data with docking results to resolve false positives (e.g., aggregation artifacts) .

Advanced: What strategies optimize substituents to enhance bioactivity?

Answer:

Structure-activity relationship (SAR) guidelines :

Q. Methodology :

- Parallel synthesis : Use Ugi-4CR to generate analogs with varied aryl groups .

- QSAR modeling : Apply CoMFA to predict logD and polar surface area (PSA) .

Advanced: How to address contradictory biological data across studies?

Answer:

- Assay standardization : Replicate under identical conditions (e.g., 10% FBS in RPMI, 48-hour incubation) .

- Orthogonal validation : Confirm cytotoxicity via ATP-based (CellTiter-Glo) and resazurin assays .

- Proteomic profiling : Use LC-MS/MS to identify off-target effects (e.g., HSP90 inhibition) .

Advanced: What purification challenges arise, and how are they resolved?

Answer:

Challenges :

- Low yield (<30%) in triazole ring closure due to steric hindrance .

- Co-elution of regioisomers in HPLC .

Q. Solutions :

- Flash chromatography : Use gradient elution (hexane/EtOAc 7:3 → 1:1) with silica gel 60 .

- Recrystallization : Ethanol/water (3:1) at 4°C for benzamide derivatives .

- Chiral HPLC : Pirkle-type columns for enantiomeric resolution (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.